molecular formula C20H18N2O3 B2757265 2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 1098770-48-9

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B2757265
CAS No.: 1098770-48-9
M. Wt: 334.375
InChI Key: RKISQQCZJAUBPR-UHFFFAOYSA-N
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Description

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions to achieve substitution.

Major Products

Scientific Research Applications

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity, leading to changes in metabolic pathways. It may also bind to specific receptors, influencing cellular signaling and physiological responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: Similar structure but lacks the acetyl and carboxylic acid groups.

    2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Another beta-carboline derivative with different substituents.

Uniqueness

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-acetyl-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-12(23)22-17(20(24)25)11-15-14-9-5-6-10-16(14)21-18(15)19(22)13-7-3-2-4-8-13/h2-10,17,19,21H,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKISQQCZJAUBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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